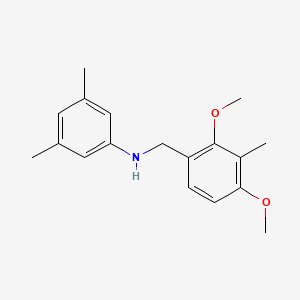
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone, also known as BNPPM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of aryl ketones and has a molecular weight of 340.26 g/mol. BNPPM has been shown to have a range of biochemical and physiological effects, making it a valuable tool in various research fields.
Wirkmechanismus
The mechanism of action of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone is not fully understood, but it is believed to act through the inhibition of enzymes and/or disruption of protein-protein interactions. The nitro and bromo groups on the phenyl ring of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone are potential sites for electron transfer reactions, which may play a role in its mechanism of action.
Biochemical and Physiological Effects:
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, disruption of protein-protein interactions, and induction of apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone in lab experiments is its ability to selectively inhibit enzyme activity, making it a valuable tool for drug discovery and enzyme inhibition studies. However, one limitation is its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for the use of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone in scientific research. One potential direction is the development of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone derivatives with improved solubility and efficacy. Another direction is the exploration of its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone and its effects on various biological processes.
Synthesemethoden
The synthesis of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone involves the reaction of 4-bromo-3-nitrobenzaldehyde and 2,4-dimethylphenylacetic acid in the presence of a base catalyst. The reaction proceeds through a condensation reaction, forming the desired product in good yield. The purity of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone can be further improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interaction studies. It has been shown to inhibit the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase, making it a potential therapeutic agent for neurological disorders. (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone has also been used as a tool to study protein-protein interactions, which play a crucial role in various biological processes.
Eigenschaften
IUPAC Name |
(4-bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-3-5-12(10(2)7-9)15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXCXYXIFNSFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)

![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)

![3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5775471.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5775487.png)




